molecular formula C14H20N6O4 B2492424 Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034326-28-6

Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Katalognummer: B2492424
CAS-Nummer: 2034326-28-6
Molekulargewicht: 336.352
InChI-Schlüssel: OMDIFLORQNSDCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a heterocyclic compound featuring:

  • A [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 4.
  • A tert-butyl carbamate group linked via a 2-amino-2-oxoethyl chain to the triazole moiety.

Eigenschaften

IUPAC Name

tert-butyl N-[2-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-14(2,3)24-13(22)16-8-11(21)15-7-10-18-17-9-5-6-12(23-4)19-20(9)10/h5-6H,7-8H2,1-4H3,(H,15,21)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDIFLORQNSDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC1=NN=C2N1N=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a tert-butyl group linked to a carbamate moiety and a triazolo-pyridazine structure. The presence of the triazole and pyridazine rings suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays that measure its inhibitory effects on specific enzymes and its overall pharmacological profile.

1. Enzyme Inhibition

The compound has shown promising results in inhibiting certain enzymes linked to disease pathways. For instance, it was tested against SARS-CoV 3CL protease, a critical enzyme for viral replication. The results indicated significant inhibitory activity with an IC50 value that reflects its potency as a protease inhibitor .

2. Antimicrobial Activity

Research has demonstrated that similar carbamate derivatives exhibit broad-spectrum antimicrobial activity. For example, derivatives of tert-butyl carboxamido phenylcarbamate have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to tert-butyl carbamate derivatives:

Case Study 1: SARS-CoV Protease Inhibition

In a study evaluating novel dipeptide-type inhibitors, compounds were assessed for their ability to inhibit SARS-CoV 3CL protease. The kinetic parameters were determined using fluorometric assays, revealing that the compound exhibited an IC50 value significantly lower than many known inhibitors, indicating strong potential for further development as antiviral agents .

Case Study 2: Antimicrobial Screening

A series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives were synthesized and screened for antimicrobial activity. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

Table 1: Inhibitory Activity Against SARS-CoV 3CL Protease

CompoundIC50 (µM)Kinetic Parameters
Compound A0.0041K = 0.0041
Compound B0.42K = 0.42
Compound C7.4K = 7.4

Table 2: Antimicrobial Activity of Carbamate Derivatives

CompoundMIC (µg/mL)Bacterial Strain
Derivative A5Staphylococcus aureus
Derivative B10Escherichia coli
Derivative C15Pseudomonas aeruginosa

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The compound's structure is akin to other triazole derivatives that have been explored as inhibitors of bromodomain-containing proteins, which are implicated in cancer progression. For example, patents have been filed for related compounds that target these proteins for therapeutic applications in oncology . The ability to degrade bromodomain-containing proteins may provide a novel approach to cancer treatment.

Pharmaceutical Formulations

Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate can be incorporated into pharmaceutical formulations aimed at treating various conditions. These formulations may include the compound as an active ingredient along with excipients that enhance its bioavailability and stability.

Case Studies and Research Findings

StudyFocusFindings
PMC5480262Anti-inflammatory activityDemonstrated significant inhibition in rat models using similar carbamate derivatives.
WO2020055976A1Cancer treatmentExplored the use of related compounds as bromodomain inhibitors for cancer therapy.
WO2019158550A1Synthesis methodsDiscussed improved synthesis methods for related carbamate compounds with potential therapeutic uses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following compounds share key structural features with the target molecule:

Compound Name Core Structure Substituents Key Differences Reference
Tert-butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamate [1,2,4]Triazolo[4,3-b]pyridazine Chlorine at position 6; no 2-oxoethyl spacer Electrophilic Cl vs. methoxy’s H-bonding potential
Tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) carbamate [1,2,4]Triazolo[4,3-b]pyridazine Nitrophenyl and methyl groups; carbamate at position 8 Bulky aromatic substituent alters steric effects
Tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate [1,2,4]Triazolo[4,3-a]pyridine Fluorinated benzoate ester; ketone at triazole Pyridine vs. pyridazine core; fluorine’s electronegativity
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)phenyl)carbamate Imidazo[1,2-a]pyrazine Cyano and methyl groups; fused imidazole ring Saturated ring reduces aromatic conjugation

Key Observations :

  • Positional Isomerism : The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound differs from [1,2,4]triazolo[4,3-a]pyridine (e.g., ) in nitrogen arrangement, altering electronic properties and binding affinity .
  • Substituent Effects : Methoxy groups (target) enhance solubility via H-bonding, whereas chloro () or nitro groups () increase electrophilicity for cross-coupling reactions .

Yield and Efficiency :

  • Carbamate installation typically achieves high yields (80–99%) due to the stability of tert-butyl groups under acidic/basic conditions .
  • Chloro-substituted analogs (e.g., ) serve as versatile intermediates for further functionalization via cross-coupling .

Physicochemical Properties

  • Molecular Weight : Estimated at ~400–450 g/mol (based on analogs in and ).
  • Solubility : Methoxy and carbamate groups improve aqueous solubility compared to nitro- or chloro-substituted analogs .
  • Stability : Tert-butyl carbamate enhances resistance to enzymatic degradation, as seen in ’s stability during TFA-mediated deprotection .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate?

The synthesis typically involves coupling a tert-butyl carbamate precursor with a functionalized triazolo-pyridazine derivative. Key steps include:

  • Amide bond formation : Reacting the amino group of the triazolo-pyridazine moiety with a carbamate-activated carbonyl group (e.g., using EDCI/HOBt or DCC as coupling agents) .
  • Protection/deprotection : The tert-butyl carbamate (Boc) group is introduced early to protect the amine, followed by deprotection under acidic conditions (e.g., TFA in DCM) if further functionalization is required .
  • Purification : Chromatographic techniques (HPLC, flash chromatography) are critical for isolating the product due to the compound’s polarity and potential side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the integrity of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and the methoxy substituent (δ ~3.8–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns) assesses purity and monitors reaction progress .

Q. How do the functional groups in this compound influence its reactivity?

  • Carbamate group : Acts as a protecting group for amines, stable under basic conditions but cleaved by acids (e.g., TFA) .
  • Triazolo-pyridazine core : Participates in π-π stacking and hydrogen bonding, affecting solubility and biological interactions .
  • Methoxy group : Electron-donating effects stabilize the pyridazine ring and influence regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while minimizing side reactions .
  • Temperature control : Low temperatures (0–5°C) during coupling steps reduce epimerization or decomposition .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving halogenated intermediates .
  • Computational modeling : Use density functional theory (DFT) to predict transition states and optimize reaction pathways .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Systematic variation : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting activity .
  • Metabolic stability testing : Assess whether differences in cytochrome P450 metabolism or plasma protein binding explain discrepancies .
  • Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .

Q. What computational tools are recommended for predicting this compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes/receptors (e.g., kinases linked to the triazolo-pyridazine scaffold) .
  • MD simulations : GROMACS or AMBER simulate dynamic interactions, such as conformational changes in target proteins upon binding .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Q. What strategies mitigate instability of the tert-butyl carbamate group under specific conditions?

  • pH control : Avoid strongly acidic environments (pH < 2) during storage or reaction workup to prevent premature deprotection .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to minimize hydrolysis .
  • Alternative protecting groups : For acid-sensitive applications, consider Fmoc or Alloc groups, though these may require orthogonal deprotection .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core modifications : Vary substituents on the triazolo-pyridazine ring (e.g., halogenation at position 6) to assess impact on potency .
  • Side-chain diversification : Replace the 2-oxoethyl group with alternative linkers (e.g., sulfonamides, ureas) to modulate bioavailability .
  • Biological assays : Pair synthetic efforts with enzymatic inhibition assays (e.g., IC₅₀ determination) and cellular toxicity profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.